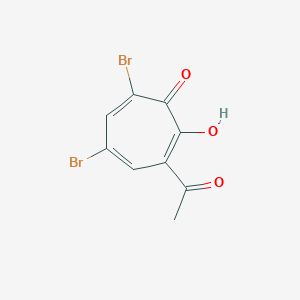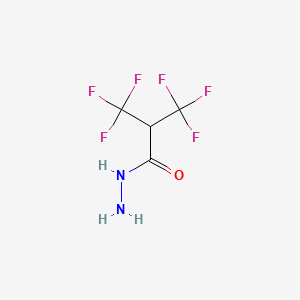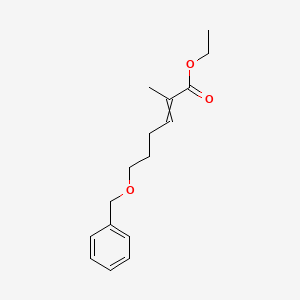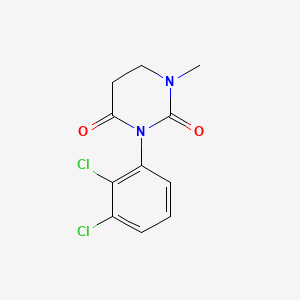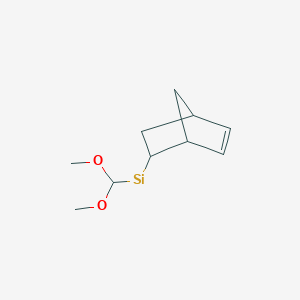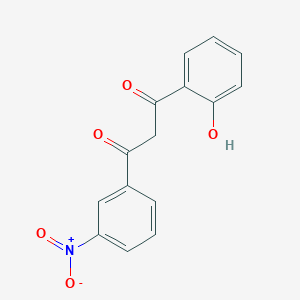
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of hydroxy and nitro groups on the phenyl rings adds to the complexity and reactivity of this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an ester and a ketone in the presence of a strong base such as sodium ethoxide. The reaction conditions typically require refluxing the reactants in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The diketone structure allows for chelation with metal ions, which can modulate its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanedione, 1-phenyl-3-(3-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
Comparison
Compared to similar compounds, 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl rings
Properties
CAS No. |
109899-85-6 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-7-2-1-6-12(13)15(19)9-14(18)10-4-3-5-11(8-10)16(20)21/h1-8,17H,9H2 |
InChI Key |
WDADIVYQICQOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


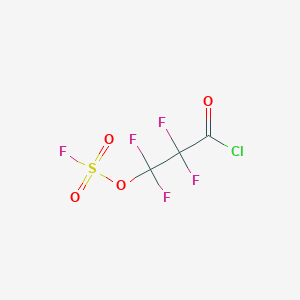
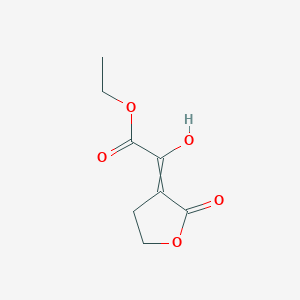

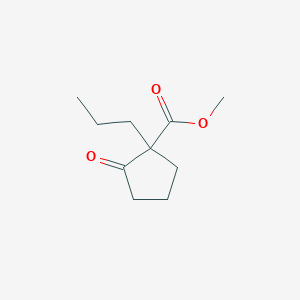
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

